Ethyl N-formyl-N-benzylglycinate
Description
Ethyl N-formyl-N-benzylglycinate is a synthetic glycine derivative characterized by dual substitution on the nitrogen atom: a formyl group (-CHO) and a benzyl group (C₆H₅CH₂-), with the carboxylic acid moiety esterified to ethyl (-COOCH₂CH₃). This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and prodrug design, where its substituents modulate reactivity, stability, and bioavailability .
Properties
CAS No. |
76075-07-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-[benzyl(formyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-13(10-14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
IEWAWTZSMBMRPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C=O |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C=O |
Other CAS No. |
76075-07-5 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl N-formylglycinate (CAS 3154-51-6)
Structural Differences : Lacks the benzyl group, leaving only the formyl and ethyl ester substituents.
Properties :
- Molecular Formula: C₅H₉NO₃ vs. C₁₂H₁₅NO₃ for Ethyl N-formyl-N-benzylglycinate.
- Solubility : Higher polarity due to the absence of the hydrophobic benzyl group, enhancing water solubility.
- Applications : Used as a simpler precursor in peptide synthesis, where steric hindrance from bulky groups is undesirable .
Ethyl N-benzylglycinate
Structural Differences : Replaces the formyl group with a hydrogen atom.
Properties :
- Reactivity : The free amine (-NH-) is more nucleophilic, making it prone to unwanted side reactions without protection.
- Stability : Less stable under acidic conditions compared to the formyl-protected derivative.
Ethyl Benzoylacetate (C₁₁H₁₂O₃)
Structural Differences : Features a benzoyl (-COC₆H₅) and acetyl group instead of substituted glycine.
Properties :
- Molecular Weight : 192.21 g/mol vs. 221.25 g/mol for this compound.
- Functionality: The ketone group in benzoylacetate enables distinct reactivity (e.g., Knoevenagel condensations), unlike the amide linkage in the target compound .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₅NO₃ | 221.25 | Moderate in DCM/THF | Ester, Formamide, Benzyl |
| Ethyl N-formylglycinate | C₅H₉NO₃ | 131.13 | High in polar solvents | Ester, Formamide |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | Low in water | Ester, Ketone, Benzoyl |
Preparation Methods
Alkylation of Glycine Ethyl Ester with Benzyl Chloride
- Reaction : Benzyl chloride reacts with glycine ethyl ester in the presence of a catalyst and organic solvent.
- Catalyst : A mixture of pyridine and xylidene(s) is used, with the weight ratio of pyridine to xylidene(s) ranging from 1:1 to 5:1.
- Solvent : Aromatic solvents such as toluene or xylene isomers (o-, p-, m-xylene) are employed.
- Reaction Conditions : Temperature is maintained between 110–140 °C for 6–12 hours.
- Additives : Anhydrous sodium sulfate is added (30–150% by weight relative to benzyl chloride) to facilitate the reaction.
- Molar Ratios :
- Benzyl chloride to glycine ethyl ester: 1:1.5 to 1:3
- Catalyst loading: 5–10% by weight relative to benzyl chloride
- Solvent load: 4–10 times the weight of glycine ethyl ester
- Post-reaction Processing :
- The reaction mixture is filtered to remove solids.
- The filtrate undergoes distillation at 105–115 °C to remove unreacted substrates.
- Rectification is performed at 142–143 °C under reduced pressure (10 mmHg) to purify the product.
- Yield and Purity : Product purity exceeds 97%, with high yield and low production cost due to simplified reaction steps.
Alkylation Using Benzylamine and Ethyl Bromoacetate
- Reaction : Benzylamine is reacted with ethyl bromoacetate in the presence of a phase transfer catalyst and base.
- Catalysts and Bases :
- N-benzyl-N,N,N-triethylammonium chloride as phase transfer catalyst.
- N-ethyl-N,N-diisopropylamine as base.
- Solvent : Dichloromethane.
- Reaction Conditions : Room temperature (~20 °C) for 4 hours.
- Procedure :
- Benzylamine and catalysts are mixed in dichloromethane.
- Ethyl 2-bromoacetate is added dropwise.
- After completion, the mixture is cooled and concentrated under reduced pressure.
- Yield : Approximately 97.7% with 98.4% purity by HPLC analysis.
- Advantages : Mild reaction conditions and high yield make this method attractive for laboratory synthesis.
Alternative Alkylation Using Ethyl Chloroacetate and Benzylamine
- Reaction : Ethyl chloroacetate reacts with benzylamine under reflux in methanol and benzene with catalytic acid.
- Conditions :
- Reflux for 9 hours using a Dean-Stark apparatus to remove water.
- Neutralization and extraction steps follow.
- Yield : Moderate to good yields (~72% reported for N-benzylglycine ethyl ester).
- Notes : This classical method is well-documented but involves longer reaction times and more complex work-up.
Formylation of N-Benzylglycine Ethyl Ester to this compound
While direct literature on the formylation of N-benzylglycine ethyl ester to this compound is scarce, formylation typically involves:
- Reagents : Formylating agents such as formic acid derivatives (e.g., ethyl formate), formic anhydride, or formyl chloride.
- Conditions : Mild temperatures, often in the presence of a base or acid catalyst.
- Mechanism : The secondary amine nitrogen of N-benzylglycine ethyl ester is formylated to yield the formamide derivative.
- Purification : Standard extraction and chromatographic techniques are used to isolate the pure formylated product.
Comparative Data Table of Preparation Methods for N-Benzylglycine Ethyl Ester
Research Findings and Notes
- The method involving benzyl chloride and glycine ethyl ester under pyridine/xylidene catalysis is noted for its simplicity, fewer reaction steps, and cost efficiency, making it suitable for industrial applications.
- The phase transfer catalysis method with benzylamine and ethyl bromoacetate offers excellent yield and purity under mild conditions, ideal for laboratory synthesis.
- Classical methods using ethyl chloroacetate and benzylamine provide moderate yields but require longer reaction times and more complex purification.
- The formylation step, while less documented specifically for this compound, is generally straightforward and can be adapted from standard formylation protocols for secondary amines.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl N-formyl-N-benzylglycinate, and how do deviations affect yield?
- Methodological Answer : The synthesis typically involves condensation reactions, such as the dehydrochlorination of ethyl chloroacetate with ammonium formate in the presence of benzylamine derivatives. Key parameters include:
- Temperature : 60–80°C (exothermic reactions require precise control to avoid side products).
- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis.
- Catalyst : Triethylamine (TEA) or pyridine for neutralization of HCl byproducts.
- Time : 6–12 hours under reflux.
Deviations (e.g., excess moisture or temperature spikes) lead to reduced yields due to competing hydrolysis or polymerization .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- Spectroscopy :
- NMR : NMR should show characteristic peaks: δ 1.2–1.4 ppm (ethyl ester CH), δ 4.1–4.3 ppm (ester CH), and δ 8.1–8.3 ppm (formyl proton).
- IR : Stretching vibrations at 1720 cm (ester C=O) and 1660 cm (amide C=O).
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H] at m/z 250.1 (calculated for CHNO) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation.
Refer to GHS-compliant SDS guidelines for emergency protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Quantum Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model electron density maps and frontier molecular orbitals (FMOs).
- Transition State Analysis : Identify energy barriers for formyl group transfer or ester hydrolysis.
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.
Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to reconcile computational predictions with observed rates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Standardization : Adopt NIH preclinical guidelines for assay conditions (e.g., cell line authentication, controlled humidity).
- Mechanistic Studies : Use isotopic labeling (-formyl) to track metabolic pathways and confirm target engagement.
Contradictions often arise from variability in impurity profiles or assay sensitivity thresholds .
Q. How does steric hindrance from the benzyl group influence the compound’s stability under acidic conditions?
- Methodological Answer :
- Kinetic Profiling : Monitor degradation via HPLC at pH 1–3 (simulated gastric fluid).
- Structural Analysis : X-ray crystallography or NOESY NMR to assess conformational rigidity.
- Comparative Studies : Synthesize analogs (e.g., N-methyl instead of N-benzyl) to isolate steric effects.
Data show the benzyl group reduces hydrolysis rates by 40% compared to smaller substituents, likely due to restricted solvent access to the formyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
